N-(2-chloro-5-hydroxyphenyl)acetamide: Comprehensive Technical Guide on Structure, Synthesis, and Applications
N-(2-chloro-5-hydroxyphenyl)acetamide: Comprehensive Technical Guide on Structure, Synthesis, and Applications
Introduction & Core Identity
N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8) is a highly specialized halogenated acetanilide derivative utilized extensively as a building block in advanced organic synthesis and medicinal chemistry (1[1]). Featuring both a reactive phenolic hydroxyl group and a stable acetamide moiety, this compound serves as a critical intermediate in the development of targeted therapeutics, most notably in the synthesis of bromodomain-containing protein 4 (BRD4) inhibitors for oncology applications (2[2]).
Structural and Physicochemical Properties
The molecular architecture of N-(2-chloro-5-hydroxyphenyl)acetamide consists of a central benzene ring substituted with a chlorine atom at the ortho position relative to an acetamide group, and a hydroxyl group at the meta position relative to the chlorine. This specific substitution pattern imparts unique electronic and steric properties, influencing its reactivity in downstream cross-coupling and etherification reactions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-(2-chloro-5-hydroxyphenyl)acetamide |
| CAS Number | 130647-86-8 |
| Molecular Formula | C8H8ClNO2 |
| Molecular Weight | 185.61 g/mol |
| Exact Mass | 185.024 g/mol |
| Hydrogen Bond Donors | 2 (-NH, -OH) |
| Hydrogen Bond Acceptors | 2 (C=O, -OH) |
| Rotatable Bonds | 1 |
Data supported by physicochemical profiling standards (3[3]).
Synthesis Methodology: Selective N-Acetylation
The de novo synthesis of N-(2-chloro-5-hydroxyphenyl)acetamide relies on the chemoselective N-acetylation of 2-chloro-5-aminophenol. The core challenge in this workflow is preventing the formation of O-acetylated or di-acetylated byproducts.
Mechanistic Causality & Expert Insight
The amino group (-NH2) is intrinsically more nucleophilic than the phenolic hydroxyl group (-OH) because nitrogen is less electronegative than oxygen, making its lone pair more available for nucleophilic attack. However, an excess of the acetylating agent or elevated temperatures will overcome this kinetic barrier, leading to unwanted esterification at the phenol. By employing strictly controlled stoichiometric ratios (1.05 equivalents of acetic anhydride) and maintaining low temperatures (0–5 °C), the reaction operates under strict kinetic control, exclusively yielding the N-acetylated product.
Step-by-Step Experimental Protocol
-
Preparation: Suspend 2-chloro-5-aminophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) or ethyl acetate.
-
Base Addition: Add a mild base such as sodium bicarbonate (NaHCO3) (1.2 eq). Causality: This neutralizes the acetic acid byproduct generated during the reaction, preventing the protonation of the unreacted amine, which would otherwise stall the reaction.
-
Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice-water bath. Add acetic anhydride (1.05 eq) dropwise over 30 minutes. Causality: Slow addition manages the exothermic nature of the reaction and suppresses local concentration spikes that lead to O-acetylation.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2–4 hours.
-
Validation: Monitor reaction progress via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 1:1). The complete disappearance of the starting material peak validates reaction completion.
-
Workup: Quench the reaction with deionized water, extract with ethyl acetate, and wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to achieve >98% purity.
Workflow for the selective N-acetylation of 2-chloro-5-aminophenol.
Analytical Characterization
To validate the structural integrity of the synthesized compound, a self-validating analytical system must be employed:
-
1H NMR (DMSO-d6): The characteristic singlet of the acetyl methyl group appears around δ 2.0–2.1 ppm. The amide proton (-NH) typically presents as a broad singlet downfield (δ 9.0–9.5 ppm), and the phenolic -OH appears around δ 9.5–10.0 ppm.
-
LC-MS: Electrospray ionization (ESI) should yield an [M+H]+ peak at m/z 186.0 and an [M-H]- peak at m/z 184.0, confirming the exact mass of 185.024 g/mol (3[3]).
Biological and Industrial Relevance
The primary utility of N-(2-chloro-5-hydroxyphenyl)acetamide lies in its role as a scaffold for drug discovery. Notably, it is a documented precursor in the synthesis of BRD4 kinase inhibitors (2[2]). BRD4 is an epigenetic reader protein that recognizes acetylated lysine residues on histones; inhibiting BRD4 has profound anticancer and anti-inflammatory effects. The phenolic -OH allows for divergent synthesis via O-alkylation, generating libraries of alkoxy-substituted acetanilides that can be further elaborated into complex pharmacophores.
Furthermore, understanding the metabolic and microbial degradation of chloroaminophenol derivatives is critical for environmental remediation, where specific bacterial dioxygenases mediate the ring cleavage of these halogenated aromatics to prevent ecological toxicity (4[4], 5[5]).
Utilization of N-(2-chloro-5-hydroxyphenyl)acetamide in BRD4 inhibitor synthesis.
References
-
Sigma-Aldrich. "2-chloro-n-(5-chloro-2-hydroxyphenyl)propanamide synonym" (N-(2-chloro-5-hydroxyphenyl)acetamide CAS 130647-86-8). 1
-
Sapphire Bioscience. "N-(2-Chloro-5-hydroxyphenyl)acetamide | 130647-86-8". 3
-
Arora, P. K., & Bae, H. "Bacterial degradation of chlorophenols and their derivatives". Microbial Cell Factories, 2014. 4
-
PubMed Central (PMC). "Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1".5
-
Google Patents. "WO2016022460A1 - Potent dual brd4-kinase inhibitors as cancer therapeutics". 2
Sources
- 1. 2-chloro-n-(5-chloro-2-hydroxyphenyl)propanamide synonym | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2016022460A1 - Potent dual brd4-kinase inhibitors as cancer therapeutics - Google Patents [patents.google.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
